3-chloro-4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound features a pyridine core substituted at position 3 with a chlorine atom and at position 4 with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at position 1 with a pyrazolo[1,5-a]pyrazine heterocycle.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c18-14-11-19-5-2-16(14)24-12-13-3-8-22(9-4-13)17-15-1-6-21-23(15)10-7-20-17/h1-2,5-7,10-11,13H,3-4,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPQRVFNCKAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been identified as strategic compounds for optical applications.
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors. This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Fluorescent molecules like this compound are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials.
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential for diverse bioavailability.
Result of Action
The compound’s tunable photophysical properties suggest it may have diverse effects depending on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound displayed a stronger solvatofluorochromic effect with pyridine as an electron-withdrawing group (EWG) at position 7. This suggests that the compound’s action can be influenced by the presence of different groups at specific positions in its structure.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Fused Cores
Pyrazolo[1,5-a]pyrimidine Derivatives ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine (pyrimidine fused with pyrazole) vs. pyrazolo[1,5-a]pyrazine (pyrazine fused with pyrazole) in the target compound.
- Substituents: Target Compound: Chloropyridine with piperidinylmethoxy. Compound 12–14 (): Thieno[2,3-b]pyridine derivatives. Compound 31 (): Pyrazolo[1,5-a]pyrimidine linked to a urea-functionalized piperidine.
- Bioactivity : Pyrazolo[1,5-a]pyrimidines are established kinase inhibitors (e.g., CDK2), while the target’s pyrazine core may alter electronic properties, affecting ATP-binding pocket interactions .
Pyrazolo[3,4-d]pyrimidines ()
- Core Structure : Pyrimidine fused at positions 3,4 with pyrazole.
- Substituents: Hydrazine and imino groups at position 3.
- Synthesis : Condensation of pyrazole-4-carbonitriles with hydrazine, differing from the target’s pyrazine-based synthesis .
Compounds with Piperidine/Piperazine Substituents
Imidazo[4,5-b]pyridine Inhibitors ()
- Core Structure : Imidazo[4,5-b]pyridine vs. pyrazolo[1,5-a]pyrazine.
- Substituents : Piperazine linked to pyrazine (e.g., compound 27g ).
- Bioactivity : Kinase inhibition via ATP-competitive binding. The target’s piperidine may offer greater conformational flexibility than piperazine .
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives ()
- Substituents : Piperidin-4-yl groups with methyl, ethyl, or hydroxyethyl modifications.
- Key Difference: These derivatives prioritize pyrimidinone cores, while the target emphasizes pyrazine and pyridine. Substituent modifications in suggest enhanced metabolic stability compared to the target’s unmodified piperidine .
Pharmacological and Physicochemical Properties
Bioactivity
- Pyrazolo[1,5-a]pyrazine’s electron-deficient pyrazine ring may improve kinase binding affinity compared to pyrimidine cores .
Physicochemical Comparison
| Property | Target Compound | Pyrazolo[1,5-a]pyrimidine (Compound 31) | Imidazo[4,5-b]pyridine (27g) |
|---|---|---|---|
| LogP | Higher (due to Cl) | Moderate (urea group) | Moderate (piperazine) |
| Solubility | Moderate (piperidine) | Low (lipophilic urea) | High (polar piperazine) |
| Metabolic Stability | Moderate (unmodified piperidine) | High (substituted piperidine) | High (pyrazine stability) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
